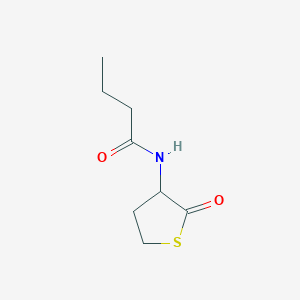

N-(2-oxothiolan-3-yl)butanamide

Description

BenchChem offers high-quality N-(2-oxothiolan-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxothiolan-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxothiolan-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJUOGHALGXOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403190 | |

| Record name | N-Butyryl-DL-homocysteine thiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39837-08-6 | |

| Record name | N-Butyryl-DL-homocysteine thiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

literature review on N-(2-oxothiolan-3-yl)butanamide bioactivity

An In-Depth Technical Guide to the Bioactivity of N-(2-oxothiolan-3-yl)butanamide (C4-HSL) in Bacterial Quorum Sensing

Executive Summary

N-(2-oxothiolan-3-yl)butanamide, more commonly known as N-butanoyl-L-homoserine lactone (C4-HSL), is a pivotal signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This system allows bacteria to monitor their population density and collectively regulate gene expression. In the opportunistic human pathogen Pseudomonas aeruginosa, C4-HSL is the primary autoinducer for the RhlI/RhlR quorum sensing circuit, a system subordinate to the master LasI/LasR circuit but directly responsible for controlling a host of virulence factors and biofilm maturation. Understanding the bioactivity of C4-HSL is therefore fundamental to deciphering bacterial pathogenicity and developing novel anti-virulence therapeutic strategies. This guide provides a detailed examination of the synthesis, mechanism of action, and biological consequences of C4-HSL signaling, along with the experimental methodologies used to investigate its function.

The Central Molecule: N-(2-oxothiolan-3-yl)butanamide (C4-HSL)

N-(2-oxothiolan-3-yl)butanamide (C4-HSL) belongs to the N-acyl-homoserine lactone (AHL) class of molecules, which are the cornerstone of quorum sensing in many Proteobacteria.[1] Its structure consists of a conserved homoserine lactone ring attached to a butanoyl acyl side chain. This acyl chain is the primary determinant of the molecule's specificity for its cognate receptor.

In Pseudomonas aeruginosa, C4-HSL is synthesized by the enzyme RhlI, a LuxI-type signal synthase.[1][2] It functions as a diffusible signal, allowing it to move freely across the bacterial membrane into the extracellular environment and into neighboring bacterial cells.[3][4] This diffusion is the basis for its role in coordinating population-wide behavior.

Mechanism of Action: The Rhl Quorum Sensing Circuit

The bioactivity of C4-HSL is mediated through its interaction with the cytoplasmic transcriptional regulator, RhlR. The P. aeruginosa quorum sensing network is a complex hierarchy where the Las system, which uses 3-oxo-C12-HSL as its signal, stands at the top, positively regulating the Rhl system.[3][4][5]

The Rhl circuit operates as follows:

-

Synthesis: The RhlI synthase produces C4-HSL. As the bacterial population grows, the extracellular concentration of C4-HSL increases.

-

Binding and Activation: Once the concentration reaches a critical threshold, C4-HSL diffuses into the bacterial cytoplasm and binds to its cognate receptor, the RhlR protein.[3][4]

-

Transcriptional Regulation: This binding event induces a conformational change in RhlR, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes.

-

Gene Expression: The RhlR-C4-HSL complex then acts as a transcriptional activator, initiating the expression of a wide array of genes, many of which encode for critical virulence factors.[2]

Key Bioactivities Regulated by C4-HSL

The activation of the Rhl system by N-(2-oxothiolan-3-yl)butanamide directly orchestrates the production of numerous virulence factors that are essential for the pathogenicity of P. aeruginosa. Disabling this circuit has been shown to significantly attenuate the bacterium's ability to cause disease.[6][7]

| Virulence Factor | Function in Pathogenesis |

| Rhamnolipids | Surfactants involved in biofilm structure, motility, and host cell lysis.[4][5] |

| Pyocyanin | A blue-green pigment that generates reactive oxygen species, causing oxidative stress to host cells.[4][5][8] |

| LasB Elastase | A protease that degrades host tissue components, including elastin, aiding in tissue invasion.[3][4] |

| Hydrogen Cyanide | A potent metabolic inhibitor that impairs host cellular respiration.[4] |

| Cytotoxic Lectins | Proteins that bind to host cell sugars, facilitating adhesion and cytotoxicity.[5] |

| Biofilm Matrix | Contributes to the structural integrity of biofilms, which confer profound resistance to antibiotics and host immune defenses.[5][6][7] |

The coordinated expression of these factors allows P. aeruginosa to mount a sophisticated and effective attack on a host organism, leading to tissue damage and the establishment of chronic, difficult-to-treat infections.[8]

Experimental Protocols for Studying C4-HSL Bioactivity

Investigating the function of C4-HSL and the efficacy of potential inhibitors requires robust and reproducible experimental models. The following protocols are standard methodologies in the field.

Protocol: Quantification of Pyocyanin Production

This protocol measures the production of pyocyanin, a key virulence factor directly regulated by the Rhl system, making it an excellent reporter for Rhl activity.

Causality: Pyocyanin is soluble in chloroform and has a distinct blue color. It can be extracted from a bacterial culture supernatant and, after acidification, turns pink. Its concentration can then be quantified spectrophotometrically by measuring absorbance at 520 nm.

Methodology:

-

Culture Growth: Grow P. aeruginosa (e.g., PAO1 or PA14 strains) in a suitable medium like Luria-Bertani (LB) broth overnight at 37°C with shaking. If testing inhibitors, add the compound at the desired concentration at the start of the culture.

-

Extraction: Centrifuge 5 mL of the overnight culture to pellet the cells. Transfer 3 mL of the supernatant to a new tube.

-

Chloroform Addition: Add 1.5 mL of chloroform to the supernatant, vortex vigorously for 30 seconds, and centrifuge to separate the phases. The pyocyanin will move into the lower, blue chloroform phase.

-

Acidification: Carefully transfer 1 mL of the blue chloroform layer to a new tube. Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move into the upper, pink aqueous phase.

-

Quantification: Measure the absorbance of the upper pink layer at 520 nm (A₅₂₀).

-

Calculation: The concentration of pyocyanin (μg/mL) is calculated by multiplying the A₅₂₀ reading by 17.072. Normalize this value to cell density by dividing by the absorbance of the culture at 600 nm (OD₆₀₀).

Protocol: Crystal Violet Biofilm Assay

This assay quantifies the total biomass of a biofilm formed on an abiotic surface, providing a measure of a critical QS-controlled phenotype.

Causality: Crystal violet is a basic dye that stains both live and dead cells as well as extracellular matrix components within the biofilm. After washing away planktonic (free-floating) cells, the retained dye can be solubilized and its absorbance measured, which is directly proportional to the amount of biofilm.

Methodology:

-

Culture Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture in fresh LB medium to a starting OD₆₀₀ of ~0.05.

-

Inoculation: Add 200 μL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

-

Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow biofilm formation.

-

Washing: Gently discard the culture medium and planktonic cells. Wash the wells three times with 200 μL of sterile saline solution to remove any remaining non-adherent cells.

-

Staining: Add 200 μL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear.

-

Solubilization: Add 200 μL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance in each well at a wavelength of 570 nm using a microplate reader.

Conclusion and Future Directions

N-(2-oxothiolan-3-yl)butanamide is not merely a bacterial metabolite; it is a sophisticated instrument of communication that enables pathogenic bacteria like P. aeruginosa to function as coordinated, multicellular entities. Its bioactivity is directly linked to the expression of a suite of virulence factors and the formation of resilient biofilms, making it a central player in the progression of infectious diseases. The RhlI/RhlR signaling axis represents a highly attractive target for the development of "anti-virulence" drugs. Such therapies, which aim to disarm pathogens rather than kill them, offer a promising strategy to combat bacterial infections while potentially exerting less selective pressure for the development of antibiotic resistance.[8] Future research will continue to focus on identifying and optimizing potent and specific inhibitors of this pathway for clinical application.

References

- A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - Frontiers.

- A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC.

- Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides.

- A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm form

- Natural Products Inhibit Bacterial Growth and Modulate Quorum‐Sensing Systems Las and Rhl in Pseudomonas aeruginosa PA14 - PMC.

- Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC.

- Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC.

- Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides.

- A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm form

- Tackling Virulence of Pseudomonas aeruginosa by the N

- New Anti-Biofilm Compounds Show Promise Against Drug-Resistant Bacteria Linked to Hospital Infections | Lab Manager.

- New anti-biofilm compounds show promise against drug-resistant bacteria linked to hospital infections | University of Michigan News.

- Potential Use of Selected Natural Compounds with Anti-Biofilm Activity - PMC - NIH.

- Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradic

- Natural Compounds as Novel Biofilm Inhibitors: Targeting Multidrug-Resistant Bacterial Pathogenesis - Journal of Medical Microbiology and Infectious Diseases.

Sources

- 1. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products Inhibit Bacterial Growth and Modulate Quorum‐Sensing Systems Las and Rhl in Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa [frontiersin.org]

- 4. A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation [escholarship.org]

- 7. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Comparative Technical Guide: N-(2-oxothiolan-3-yl)butanamide vs. C4-HSL

Advanced Chemical Probes for Quorum Sensing Modulation

Executive Summary

This technical guide analyzes the structural, physicochemical, and functional differences between the natural quorum sensing (QS) autoinducer

While C4-HSL is the native ligand for the Pseudomonas aeruginosa RhlR receptor, its utility in long-term biological assays is compromised by rapid hydrolytic degradation at physiological pH. The thiolactone analogue, C4-HTL, replaces the furanosyl ring oxygen with sulfur, conferring superior hydrolytic stability while retaining—and often enhancing—biological potency. This guide details the mechanistic basis for this stability, provides validated synthesis protocols, and outlines experimental frameworks for using C4-HTL as a robust chemical probe.

Structural & Physicochemical Analysis

The core difference lies in the heteroatom of the five-membered ring system. This single atomic substitution dictates the stability profile of the molecule.

Comparative Properties Table

| Feature | C4-HSL (Natural Ligand) | C4-HTL (Synthetic Analogue) |

| IUPAC Name | ||

| Common Name | ||

| Ring System | ||

| Heteroatom | Oxygen (O) | Sulfur (S) |

| Hydrolytic Stability | Low (Half-life < 24h at pH 7.4) | High (Resistant to spontaneous hydrolysis) |

| Receptor Target | RhlR (P. aeruginosa) | RhlR (P. aeruginosa) |

| Primary Mode | Agonist | Agonist (Bioisostere) |

| LogP (Calc) | ~0.5 | ~0.8 (Slightly more lipophilic) |

The Stability Mechanism

The lactone ring of C4-HSL is susceptible to nucleophilic attack by hydroxide ions (

In contrast, the thiolactone ring of C4-HTL contains a thioester bond. While thioesters are generally reactive, the cyclic thiolactone structure in this specific configuration exhibits significantly higher resistance to spontaneous hydrolysis in aqueous buffers compared to the lactone. This allows C4-HTL to maintain effective concentrations in phenotypic assays (e.g., biofilm inhibition, virulence factor expression) over 24–48 hour time courses where C4-HSL concentrations would deplete.

Biological Mechanism & Receptor Interaction

RhlR Signaling Pathway

In P. aeruginosa, the Rhl system controls the production of rhamnolipids, pyocyanin, and other virulence factors.[1]

-

C4-HSL binds the cytosolic receptor RhlR , inducing dimerization and DNA binding.

-

C4-HTL mimics this interaction. Structural studies and SAR (Structure-Activity Relationship) data indicate that the thiolactone ring fits into the RhlR binding pocket with high affinity. The sulfur atom does not sterically hinder binding, and the analogue acts as a potent agonist .

Pathway Visualization

Figure 1: Comparative signaling pathway.[2] Note the degradation pathway for C4-HSL which is mitigated by the stable C4-HTL analogue.

Synthesis Protocol: C4-HTL

Objective: Synthesize

Reagents & Equipment

-

Precursor: L-Homocysteine thiolactone hydrochloride (CAS: 6038-19-3).

-

Acylating Agent: Butyryl chloride (CAS: 141-75-3).

-

Base: Triethylamine (Et

N) or Pyridine. -

Solvent: Dichloromethane (DCM), anhydrous.

-

Workup: 1M HCl, Saturated NaHCO

, Brine, MgSO

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask under nitrogen atmosphere.

-

Dissolution: Add L-Homocysteine thiolactone HCl (153 mg, 1.0 mmol) and anhydrous DCM (10 mL). The salt will not fully dissolve initially.

-

Deprotonation: Cool to 0°C (ice bath). Dropwise add Triethylamine (280 µL, 2.0 mmol). The solution should clarify as the free amine is liberated.

-

Acylation: Dropwise add Butyryl chloride (115 µL, 1.1 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO

). -

Quench & Wash:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine/base.

-

Wash with Sat. NaHCO

(2 x 10 mL). -

Wash with Brine (1 x 10 mL).

-

-

Drying: Dry organic layer over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (SiO

, gradient 20-50% EtOAc in Hexanes). -

Validation: Confirm structure via

H-NMR. Look for the diagnostic multiplet of the ring proton (

Experimental Application: Reporter Assays

When comparing C4-HSL and C4-HTL in biological assays, the experimental design must account for the stability difference.

RhlR Reporter Assay Protocol

Strain: E. coli or P. aeruginosa harboring a

-

Seeding: Inoculate reporter strain into LB media (with appropriate antibiotics) to OD

= 0.05. -

Treatment: Aliquot into 96-well black-walled plates.

-

Group A: C4-HSL (0.1 µM – 100 µM).

-

Group B: C4-HTL (0.1 µM – 100 µM).

-

Control: DMSO vehicle.

-

-

Incubation: 37°C with shaking.

-

Measurement: Monitor Fluorescence (GFP) or Luminescence every 30 minutes for 18–24 hours .

-

Data Analysis (Critical):

-

Early Phase (0-6h): Both compounds should show similar EC

values if affinities are comparable. -

Late Phase (>12h): C4-HSL induced signal may plateau or decline as the molecule hydrolyzes (pH of culture often rises). C4-HTL signal should remain robust , reflecting its stability.

-

Workflow Diagram

Figure 2: Experimental workflow for validating bioactivity and stability differences.

References

-

McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[3][4] Bioorganic & Medicinal Chemistry, 19(16), 4820–4828. Link

-

Eibergen, N. R., Moore, J. D., & Blackwell, H. E. (2019). N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa. ChemBioChem, 20(10), 1251–1256. Link

-

Glansdorp, F. G., et al. (2004). Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. Organic & Biomolecular Chemistry, 2(22), 3329–3336. Link

-

PubChem Compound Summary. (2024). N-Butyryl-L-homoserine lactone (CID 10130163).[2] National Center for Biotechnology Information. Link

Sources

- 1. N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Butyryl-L-homoserine lactone | C8H13NO3 | CID 10130163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiolactone modulators of quorum sensing revealed through library design and screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Thiolactone Bioisostere: A Technical Guide to N-(2-oxothiolan-3-yl)butanamide

Topic: The Thiolactone Scaffold in Quorum Sensing Modulation: Technical Evaluation of N-(2-oxothiolan-3-yl)butanamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Microbiologists

Executive Summary

N-(2-oxothiolan-3-yl)butanamide (also known as N-butyryl-L-homocysteine thiolactone or C4-HCTL) represents a critical evolution in the design of Quorum Sensing (QS) modulators. While natural N-acyl homoserine lactones (AHLs) are prone to rapid degradation by pH-dependent hydrolysis and enzymatic lactonases, the thiolactone bioisostere offers superior hydrolytic stability.[1]

Critical Distinction: While the specific N-butyryl derivative often functions as a hyper-stable agonist (activator) of the Pseudomonas aeruginosa RhlR receptor, it serves as the foundational scaffold for the design of potent Quorum Sensing Inhibitors (QSIs) . By substituting the lactone oxygen with sulfur, researchers can create competitive antagonists (such as meta-bromo-thiolactone) that resist biological degradation. This guide details the chemical properties, synthesis, and biological evaluation of this scaffold as a baseline for QSI development.

Part 1: The Chemical Imperative – Stability & Design[2]

The Instability of Natural AHLs

The primary limitation of using natural AHLs (e.g., N-butyryl-L-homoserine lactone, C4-HSL) as chemical probes or therapeutic leads is the lability of the lactone ring.[1][2]

-

pH Sensitivity: At physiological pH (>7.0), the lactone ring undergoes nucleophilic attack by hydroxide ions, opening the ring to form N-acyl-homoserine. This open form is biologically inactive.[3]

-

Enzymatic Degradation: Quorum quenching enzymes (lactonases) evolved by competing bacteria and host organisms rapidly hydrolyze the lactone bond.

The Thiolactone Solution

N-(2-oxothiolan-3-yl)butanamide replaces the ether oxygen of the lactone ring with a sulfur atom.

-

Electronic Effect: The thioester bond is thermodynamically different from the ester bond. While thioesters are generally reactive, the cyclic thiolactone structure in this specific configuration provides resistance to the specific catalytic mechanism of metallo-lactonases.

-

Bioisosterism: The steric profile of the thiolactone ring mimics the lactone closely enough to bind LuxR-type receptors (like RhlR), but the chemical alteration prevents the "ring-opening" deactivation pathway.

Comparative Data: Hydrolytic Stability

The following table summarizes the stability profile of the thiolactone scaffold compared to the natural lactone.

| Feature | N-butyryl-L-homoserine lactone (C4-HSL) | N-(2-oxothiolan-3-yl)butanamide (C4-HCTL) |

| Ring Heteroatom | Oxygen (Lactone) | Sulfur (Thiolactone) |

| Half-life (pH 7.4, 37°C) | ~6–24 Hours | > 72 Hours (High Stability) |

| Lactonase Susceptibility | High (Substrate) | Low / Resistant |

| Receptor Affinity (RhlR) | Native Ligand ( | High Affinity ( |

| Primary Mode of Action | Agonist | Stable Agonist (Scaffold for Antagonists) |

Part 2: Mechanistic Action & Signaling Pathways

Interaction with RhlR

In P. aeruginosa, the RhlR receptor controls the production of virulence factors like pyocyanin and rhamnolipids.

-

Binding: N-(2-oxothiolan-3-yl)butanamide enters the ligand-binding domain (LBD) of RhlR.

-

Folding: The binding induces protein folding and dimerization, similar to the native ligand.

-

Outcome:

-

Unmodified (Butanamide): Acts as a potent Agonist . It drives gene expression more sustainably than C4-HSL due to lack of degradation.

-

Modified (e.g., mBTL): When the acyl side chain is modified (e.g., adding a meta-bromo phenyl group), the thiolactone scaffold allows binding but prevents the correct conformational change required for DNA binding, converting the molecule into a Competitive Inhibitor (Antagonist) .

-

Pathway Visualization

The following diagram illustrates the divergence between the natural degradable pathway and the stable thiolactone pathway.

Figure 1: Mechanistic divergence between natural lactones (susceptible to hydrolysis) and the thiolactone scaffold (resistant), enabling sustained receptor modulation.

Part 3: Experimental Protocols

Synthesis of N-(2-oxothiolan-3-yl)butanamide

Objective: Produce high-purity thiolactone analogue using Schotten-Baumann conditions.

Reagents:

-

DL-Homocysteine thiolactone hydrochloride

-

Butyryl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

Protocol:

-

Preparation: Dissolve DL-homocysteine thiolactone HCl (1.0 eq) in anhydrous DCM under an inert atmosphere (

). -

Base Addition: Cool to 0°C. Add Triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

-

Acylation: Add Butyryl chloride (1.1 eq) dropwise over 20 minutes, maintaining temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (frequently 1:1 Hexane:Ethyl Acetate).

-

Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography. -

Validation: Confirm structure via

H-NMR and MS (ESI+). Look for the diagnostic thiolactone ring protons.

Hydrolytic Stability Assay

Objective: Quantify the resistance of the molecule to pH-mediated hydrolysis compared to C4-HSL.

Protocol:

-

Preparation: Prepare 10 mM stock solutions of C4-HSL and C4-HCTL in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS) at pH 7.4 and pH 8.0. Incubate at 37°C.

-

Sampling: Aliquot samples at t=0, 1h, 6h, 12h, 24h, and 48h.

-

Quenching: Acidify samples immediately with acetic acid (to pH 5.0) to stop hydrolysis.

-

Analysis: Analyze via HPLC-MS (C18 column).

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Detection: Monitor the parent ion mass.

-

-

Calculation: Plot % remaining vs. time to calculate half-life (

).

Biological Reporter Assay (RhlR Activation/Inhibition)

Objective: Determine if the molecule acts as an agonist or antagonist.

Strain: P. aeruginosa PAO1-

Protocol:

-

Culture: Grow reporter strain overnight in LB media with appropriate antibiotics.

-

Seeding: Dilute culture 1:100 into fresh media in a 96-well black plate.

-

Treatment (Agonist Mode): Add N-(2-oxothiolan-3-yl)butanamide at varying concentrations (0.1 µM – 100 µM).

-

Treatment (Antagonist Mode): Add a fixed concentration of native C4-HSL (e.g., 10 µM) PLUS varying concentrations of the thiolactone.

-

Incubation: Incubate at 37°C with shaking for 18 hours.

-

Measurement: Measure GFP fluorescence (Ex 485nm / Em 535nm) and OD600.

-

Analysis: Normalize Fluorescence/OD600.

Part 4: Workflow Visualization

The following diagram outlines the experimental pipeline for validating the molecule as a QSI candidate.

Figure 2: Step-by-step experimental workflow for synthesizing and characterizing thiolactone-based quorum sensing modulators.

References

-

McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[1][5][3][4] Bioorganic & Medicinal Chemistry, 19(16), 4820-4828.

-

Boursier, M. E., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[1][6][7] ACS Chemical Biology, 14(2), 186–191.[1]

-

O'Reilly, M. C., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation.[8][9] Nature Chemical Biology, 10, 15–21.

-

Zhang, W., et al. (2022). Impact of N-butyryl-l-homoserine lactone-mediated quorum sensing on acidogenic fermentation. Bioresource Technology, 368, 128354.[10]

Sources

- 1. N-Acyl l-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Thiolactone modulators of quorum sensing revealed through library design and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of N-butyryl-l-homoserine lactone-mediated quorum sensing on acidogenic fermentation under saline conditions: Insights into volatile fatty acids production and microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precarious Existence of a Quorum Sensing Signal: A Technical Guide to the Hydrolysis Resistance of N-(2-oxothiolan-3-yl)butanamide in Aqueous Solution

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the stability of quorum sensing molecules is paramount. This guide provides an in-depth technical exploration of the hydrolysis resistance of N-(2-oxothiolan-3-yl)butanamide, commonly known as N-butanoyl-L-homoserine lactone (C4-HSL), a key signaling molecule in many Gram-negative bacteria. The inherent instability of its lactone ring in aqueous environments presents both a biological control mechanism and a significant challenge for experimental design and therapeutic development. This document will dissect the chemical principles governing its degradation, provide field-proven methodologies for its study, and offer insights into mitigating its decomposition.

The Dynamic Nature of the Lactone Ring: A Double-Edged Sword

N-(2-oxothiolan-3-yl)butanamide is a member of the N-acyl homoserine lactone (AHL) family, the cornerstone of quorum sensing in a multitude of bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] The biological activity of C4-HSL is intrinsically linked to the integrity of its five-membered homoserine lactone ring. However, this critical structural feature is also its Achilles' heel. The ester linkage within the lactone ring is susceptible to nucleophilic attack by water, a process termed lactonolysis, which results in the opening of the ring to form N-butanoyl-L-homoserine.[1][4] This hydrolyzed, open-ring form is biologically inactive, effectively silencing the quorum sensing signal.[1]

This inherent instability is not merely a chemical curiosity; it is a fundamental aspect of the temporal regulation of gene expression. The degradation of AHLs ensures that the quorum sensing signal is transient, preventing persistent activation of gene expression in the absence of a continued bacterial population density. However, for researchers studying these systems or developing quorum sensing inhibitors, this degradation can lead to confounding results and reduced efficacy of synthetic compounds.

Key Factors Influencing the Hydrolysis of N-(2-oxothiolan-3-yl)butanamide

The rate of lactonolysis of C4-HSL is not constant but is profoundly influenced by several environmental factors. A thorough understanding of these parameters is crucial for designing robust experiments and interpreting data accurately.

The Overarching Role of pH

The pH of the aqueous solution is the most critical determinant of C4-HSL stability. The hydrolysis of the lactone ring is significantly accelerated under alkaline conditions.[1][4][5] This is due to the increased concentration of hydroxide ions (OH-), which are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester bond.[6][7]

Conversely, under acidic conditions (pH < 7), the rate of hydrolysis is substantially reduced.[1][8] In fact, at a sufficiently low pH (e.g., pH 2.0), the equilibrium can be shifted back towards the closed-ring, active form, a phenomenon known as relactonization.[1][9] This reversibility is a key feature to consider in experimental protocols, as acidification of samples can be used to preserve the integrity of AHLs prior to analysis.[1]

The Accelerating Effect of Temperature

As with most chemical reactions, the rate of C4-HSL hydrolysis is temperature-dependent. Increased temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.[1][4][10] Studies have demonstrated a significant increase in the rate of lactone ring opening when the temperature is raised from 22°C to 37°C, a physiologically relevant temperature for many pathogenic bacteria.[1][10] This has important implications for in vitro assays and the stability of C4-HSL in biological systems.

The Influence of the N-Acyl Chain

The structure of the N-acyl side chain also plays a role in the stability of AHLs. Generally, AHLs with shorter acyl chains, such as C4-HSL, are more susceptible to hydrolysis than those with longer acyl chains.[1][4][5][10] This is attributed to the increased electron-donating effect of longer alkyl chains, which can slightly reduce the electrophilicity of the carbonyl carbon in the lactone ring, making it less prone to nucleophilic attack.[1][10]

Methodologies for Assessing the Hydrolysis of N-(2-oxothiolan-3-yl)butanamide

To quantitatively assess the stability of C4-HSL and investigate the kinetics of its hydrolysis, a variety of analytical techniques can be employed. The choice of method will depend on the specific experimental goals, available instrumentation, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for separating and quantifying C4-HSL and its hydrolyzed product, N-butanoyl-L-homoserine.[11][12][13] A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid to improve peak shape and stability) and an organic solvent like acetonitrile or methanol.[11]

Protocol: HPLC Analysis of C4-HSL Hydrolysis

-

Sample Preparation: Incubate a known concentration of C4-HSL in the aqueous solution of interest (e.g., buffer at a specific pH, cell culture medium) at the desired temperature. At various time points, withdraw aliquots of the sample.

-

Reaction Quenching: To stop the hydrolysis reaction, immediately acidify the aliquots by adding a small volume of a strong acid (e.g., bringing the final pH to ~2 with HCl).[1] This will preserve the ratio of the closed-ring and open-ring forms.

-

Injection and Separation: Inject the acidified sample onto a reversed-phase HPLC system. The more polar, open-ring form will elute earlier than the less polar, closed-ring lactone.

-

Detection: Detection is typically performed using a UV detector, often at a low wavelength (e.g., 205-210 nm) where both the lactone and the hydrolyzed product have some absorbance.[11]

-

Quantification: Create a standard curve for both C4-HSL and its hydrolyzed form (if available) to determine their concentrations in the samples at each time point. The rate of hydrolysis can then be calculated from the decrease in the C4-HSL peak area and the corresponding increase in the hydrolyzed product peak area over time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, LC-MS is the method of choice.[14][15][16][17] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the unambiguous identification and quantification of C4-HSL and its degradation products based on their mass-to-charge ratios.

Experimental Workflow: LC-MS for C4-HSL Stability

Caption: LC-MS workflow for C4-HSL hydrolysis.

Spectrophotometric Assays

Data Presentation and Interpretation

Table 1: Influence of Temperature on the Relative Rate of C4-HSL Hydrolysis

| Temperature (°C) | Relative Rate of Hydrolysis |

| 22 | 1.0 |

| 37 | Increased |

Note: This table illustrates the expected trend. Actual quantitative values would be determined experimentally. Data from Yates et al. (2002) shows a clear increase in hydrolysis rate with temperature.[1]

Mechanistic Insights into Lactonolysis

The hydrolysis of the lactone ring in N-(2-oxothiolan-3-yl)butanamide can proceed through different mechanisms depending on the pH of the solution.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the ester. This is the predominant and most rapid pathway for C4-HSL degradation.[6][7]

Caption: Base-catalyzed hydrolysis of C4-HSL.

Acid-Catalyzed Hydrolysis

In acidic solutions, the carbonyl oxygen of the lactone is first protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[7][19] While this pathway is significantly slower than the base-catalyzed route, it can still contribute to degradation over extended periods.

Practical Recommendations for Researchers

-

Stock Solutions: Prepare stock solutions of C4-HSL in a non-aqueous, sterile solvent such as DMSO or acidified ethyl acetate and store them at -20°C or lower in small aliquots to minimize freeze-thaw cycles.[5]

-

Experimental Buffers: When possible, conduct experiments in buffers with a slightly acidic to neutral pH (pH 6.0-7.0) to enhance the stability of C4-HSL. Be mindful that bacterial growth can lead to an increase in the pH of the culture medium, accelerating AHL degradation.[1]

-

Controls: Always include appropriate controls in your experiments. This includes incubating C4-HSL in the experimental medium without cells to assess the rate of abiotic degradation under your specific conditions.

-

Sample Analysis: If immediate analysis is not possible, acidify samples to a pH of approximately 2 and store them at low temperatures to prevent further hydrolysis.[1]

By understanding the chemical principles that govern the stability of N-(2-oxothiolan-3-yl)butanamide and implementing robust experimental designs, researchers can obtain more accurate and reproducible data, ultimately advancing our comprehension of bacterial quorum sensing and the development of novel strategies to combat bacterial pathogenicity.

References

-

Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Cámara, M., Smith, H., & Williams, P. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

-

Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Cámara, M., Smith, H., & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

-

O'Donnell, S. D., & Tefft, K. M. (2018). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. In Methods in Molecular Biology (Vol. 1673, pp. 293–302). Humana Press, New York, NY. [Link]

-

Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Cámara, M., Smith, H., & Williams, P. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

-

Fekete, A., Kuttler, C., Rothballer, M., Hense, B. A., Fischer, D., Kompauer, M., Haufe, J. B., Schmid, M., & Schmitt-Kopplin, P. (2013). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 405(2-3), 859–870. [Link]

-

Kröber, E., Westphal, J., Wust, A., Wurl, O., & Biller, A. (2020). Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 18(10), 570–580. [Link]

-

Pai, A., & You, L. (2009). Optimal tuning of bacterial sensing potential. Molecular Systems Biology, 5, 286. [Link]

-

Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology, 692, 61–69. [Link]

-

Uroz, S., & Heinonsalo, J. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271–278. [Link]

-

Fekete, A., Kuttler, C., Rothballer, M., Hense, B. A., Fischer, D., Kompauer, M., Haufe, J. B., Schmid, M., & Schmitt-Kopplin, P. (2013). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 405(2-3), 859–870. [Link]

-

Hernández-Reyes, C., Granados-Guzmán, G., & Pérez-Rueda, E. (2007). Thermoregulation of N-acyl homoserine lactone-based quorum sensing in the soft rot bacterium Pectobacterium atrosepticum. Applied and Environmental Microbiology, 73(12), 4078–4081. [Link]

-

Hiblot, J., Gotthard, G., Chabriere, E., & Elias, M. (2017). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Journal of Biological Chemistry, 292(25), 10560–10570. [Link]

-

O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Wozniak, D. J. (2013). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology, 195(17), 3981–3991. [Link]

-

Uroz, S., & Heinonsalo, J. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271–278. [Link]

-

Wang, L. H., Weng, L. X., Dong, Y. H., & Zhang, L. H. (2004). Specificity and enzyme kinetics of the quorum-quenching N-acyl homoserine lactone lactonase (AHL-lactonase). Journal of Biological Chemistry, 279(14), 13645–13651. [Link]

-

Bourceau, P., Hélaine, V., Leys, D., & Elias, M. (2016). Thermal stability determination of AaL using ANS as a fluorescent probe. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 1), 29–35. [Link]

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]

-

Borlee, B. R., Geske, G. D., Blackwell, H. E., & Wrolstad, R. E. (2004). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of AOAC International, 87(4), 940–947. [Link]

-

Ma, P., Liu, J., Liu, Y., Zhang, Y., & Li, J. (2019). C4-HSL aptamers for blocking qurom sensing and inhibiting biofilm formation in Pseudomonas aeruginosa and its structure prediction and analysis. PloS One, 14(2), e0211723. [Link]

-

Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2008). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Chembiochem : a European journal of chemical biology, 9(3), 389–400. [Link]

-

Horan, R. R., & Raines, R. T. (2014). A key n→π* interaction in N-acyl homoserine lactones. ACS Chemical Biology, 9(4), 856–860. [Link]

-

Carvalhais, V., Cerca, N., Viela, F., & Azeredo, J. (2020). Acyl-homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited. Scientific Reports, 10(1), 9845. [Link]

-

dos Santos, J. C. S., de Souza, R. O. M. A., & da Silva, J. F. C. (2012). Time course of N-acyl homoserine lactones production (yield %) catalyzed by CAL. ResearchGate. [Link]

-

El-Kazzi, W., Soulère, L., Queneau, Y., & Doutheau, A. (2020). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules, 25(14), 3236. [Link]

-

Palmer, A. G., Senechal, A. C., Mukherjee, A., Ané, J. M., & Blackwell, H. E. (2014). Plant responses to bacterial N-acyl l-homoserine lactones are dependent on enzymatic degradation to l-homoserine. ACS Chemical Biology, 9(8), 1829–1837. [Link]

-

Alramadhan, W. H., Al-Mousawi, A. A., & Al-Dahmoshi, H. O. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 13(11), 528–540. [Link]

-

Lonsdale, R., & Taylor, G. L. (2017). Plausible mechanisms for the hydrolysis of N-acyl-L-homoserine lactones by lactonases. ResearchGate. [Link]

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

-

Watters, C. M., Brothers, K. M., & Wozniak, D. J. (2020). Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE. PLoS Genetics, 16(10), e1009164. [Link]

-

The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

-

Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Toppr. Retrieved from [Link]

-

Park, S. Y., Kang, H. O., Jang, H. S., Lee, J. K., Koo, B. T., & Yum, D. Y. (2005). HPLC and ESI-MS spectrometry analyses of C10-HSL degradation product. ResearchGate. [Link]

- S-N-(2-Oxo-3-oxetanyl)-2-naphthamide (7j) White solid. Yield: 47% (0.113 g). Mp 193–195 °C, decomposition and shrinkage starting from 180 °C, sealed capillary tube [CH3C(O)CH3/petroleum ether]. [α]20D −17 (c 0.1, MeCN). MS (ESI) m/z: 240.5 [M-H]+. ... H NMR [CD3C(O)CD3] δ: 4.56–4.68 (m, 2H), 5.54–5.64 (m, 1H), 7.56–7.69 (m, 2H), 7.96–8.06 (m, 4H), 8.52 (d, 1H, J = 1 Hz), 8.80 (br d, 1H) ppm. ... C NMR [CD3C(O)CD3] δ: 58.8, 65.1, 123.8, 126.9, 127.7, 127.9, 128.3, 129.0, 130.5, 132.6, 135.0, 166.8, 169.3 ppm. IR (Nujol) νmax: 3270, 1825, 1647 cm−1. Anal. (C14H11NO3) C, H, N.

-

Dolan, J. W. (2007, January 1). On-Column Sample Degradation. LCGC International, 20(1). [Link]

-

East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705–709. [Link]

-

Kumar, A., & Singh, S. (2023). Analytical Method Development Validation and Degradation of Inosine Pranobex by Using RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 13(8-S), 113–120. [Link]

Sources

- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Khan Academy [khanacademy.org]

- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 8. Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vliz.be [vliz.be]

- 16. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

Toxicological Profile of N-(2-oxothiolan-3-yl)butanamide in Eukaryotic Cells: A Proposed Framework for Investigation

An In-Depth Technical Guide

Abstract

N-(2-oxothiolan-3-yl)butanamide represents a novel chemical entity with potential applications stemming from its unique thiolactone and amide moieties. As with any new compound intended for biological applications, a thorough understanding of its safety profile at the cellular level is paramount. This guide presents a comprehensive, multi-tiered framework for systematically evaluating the toxicological profile of N-(2-oxothiolan-3-yl)butanamide in eukaryotic cells. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven approach that progresses from broad cytotoxicity screening to deep mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each step. We will explore methods to assess cytotoxicity, genotoxicity, mitochondrial integrity, oxidative stress responses, and the induction of specific cell death pathways, thereby constructing a robust toxicological dossier for this compound of interest.

Introduction: The Imperative for Cellular Toxicology

The journey of a novel chemical entity from discovery to application is paved with rigorous safety and efficacy testing. N-(2-oxothiolan-3-yl)butanamide, a compound featuring a reactive thiolactone ring, warrants a careful and systematic toxicological evaluation. Thiolactones are known to participate in various biological reactions, and understanding their interaction with cellular components is critical. This guide proposes a strategic workflow to de-risk and characterize this molecule, beginning with broad assessments of cell viability and culminating in the elucidation of specific molecular mechanisms of toxicity. This approach ensures that resources are directed efficiently, building a foundation of knowledge at each tier before proceeding to more complex, resource-intensive assays.

Tier 1: Foundational Cytotoxicity Assessment

The initial and most fundamental question is: at what concentration does N-(2-oxothiolan-3-yl)butanamide exert toxic effects on living cells? This is determined by establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).

Causality and Experimental Choice

We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as our primary screening tool.[1][2][3] This colorimetric assay is a robust, high-throughput method that measures the metabolic activity of a cell population. The underlying principle is that viable cells possess active mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytostatic (growth inhibition) or cytotoxic (cell death) effects.

To gain a broader understanding, we propose screening against a panel of cell lines representing different tissues, for instance:

-

HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism.

-

HEK293 (Human Embryonic Kidney): Represents the kidneys, crucial for excretion.

-

HeLa (Human Cervical Cancer): A common, robust cancer cell line for general toxicity screening.

-

RAW 264.7 (Murine Macrophage): To assess potential immunotoxicity.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of N-(2-oxothiolan-3-yl)butanamide in the appropriate cell culture medium. A typical range might be from 0.1 µM to 1000 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Workflow and Data Presentation

Caption: Workflow for MTT-based cytotoxicity assessment.

Table 1: Hypothetical IC50 Values for N-(2-oxothiolan-3-yl)butanamide

| Cell Line | Incubation Time | IC50 (µM) |

| HepG2 | 48h | 75.2 |

| HEK293 | 48h | 150.8 |

| HeLa | 48h | 45.5 |

| RAW 264.7 | 48h | 98.1 |

Tier 2: Genotoxicity and DNA Damage Assessment

Following the determination of cytotoxic concentrations, the next critical step is to assess the compound's potential to damage genetic material. Genotoxins can lead to mutations and are often carcinogenic.[5]

Causality and Experimental Choice

The Single Cell Gel Electrophoresis, or "Comet Assay," is a sensitive and rapid method for detecting DNA strand breaks in individual eukaryotic cells.[6] When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the extent of DNA damage. This assay is valuable because it detects damage directly and can be performed at non-cytotoxic concentrations, distinguishing genotoxicity from secondary effects of cell death.

Experimental Protocol: Alkaline Comet Assay

-

Cell Treatment: Treat cells in suspension or monolayer with sub-lethal concentrations of N-(2-oxothiolan-3-yl)butanamide (e.g., IC50/10, IC50/5, IC50/2) for a short duration (e.g., 2-4 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Cell Embedding: Mix approximately 1 x 10⁴ treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a high-salt lysis buffer (to remove cell membranes, cytoplasm, and nucleoproteins) and incubate at 4°C for at least 1 hour.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % DNA in tail, tail moment).

Workflow and Data Presentation

Caption: Workflow for the alkaline Comet Assay.

Table 2: Hypothetical Genotoxicity Data for N-(2-oxothiolan-3-yl)butanamide in HepG2 Cells

| Treatment Concentration (µM) | Mean Tail Moment (Arbitrary Units) | Mean % DNA in Tail |

| Vehicle Control | 2.1 ± 0.4 | 4.5 ± 1.2 |

| 7.5 (IC50/10) | 3.5 ± 0.6 | 7.8 ± 1.5 |

| 15 (IC50/5) | 8.9 ± 1.1 | 15.2 ± 2.3 |

| 37.6 (IC50/2) | 25.4 ± 3.5 | 41.6 ± 4.1 |

| H₂O₂ (Positive Control) | 30.1 ± 2.9 | 55.3 ± 3.8 |

| * Indicates statistical significance (p < 0.05) compared to vehicle control. |

Tier 3: Mechanistic Insights - Oxidative Stress and Mitochondrial Health

If cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. The thiolactone moiety suggests potential interactions with cellular redox systems. Oxidative stress and mitochondrial dysfunction are common mechanisms of drug-induced toxicity.[7]

Causality and Experimental Choice

We propose a dual approach:

-

ROS Detection: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by reactive oxygen species (ROS) into the highly fluorescent DCF. An increase in fluorescence indicates a rise in intracellular ROS.

-

Mitochondrial Membrane Potential (MMP) Assay: The mitochondrion is a primary target for toxic insults. A drop in MMP is an early indicator of mitochondrial dysfunction and a key event in the intrinsic apoptotic pathway.[8] The JC-1 dye is a ratiometric probe that accumulates in healthy mitochondria as red-fluorescent aggregates. In unhealthy cells with low MMP, the dye remains in the cytoplasm as green-fluorescent monomers. A shift from red to green fluorescence signifies mitochondrial depolarization.

Experimental Protocols

Protocol 4.2.1: Intracellular ROS Measurement (DCFDA Assay)

-

Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24h, treat with N-(2-oxothiolan-3-yl)butanamide at various concentrations for a relevant time period (e.g., 1-6 hours).

-

Probe Loading: Remove the treatment medium, wash with PBS, and incubate cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

-

Data Acquisition: Wash away the excess probe and measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 4.2.2: Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Seeding & Treatment: Seed and treat cells as described above.

-

Probe Loading: Remove the treatment medium and incubate cells with 5 µg/mL JC-1 dye in culture medium for 20 minutes at 37°C.

-

Data Acquisition: Wash cells with PBS. Measure fluorescence for both red aggregates (Ex/Em ~561/595 nm) and green monomers (Ex/Em ~488/530 nm) using a plate reader or flow cytometer.

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Conceptual Pathway and Data Presentation

Caption: Postulated pathway of oxidative stress-induced toxicity.

Table 3: Hypothetical Mechanistic Data in HeLa Cells (4h Treatment)

| Concentration (µM) | Relative ROS Levels (% of Control) | MMP (Red/Green Ratio, % of Control) |

| Vehicle Control | 100 ± 5 | 100 ± 8 |

| 22.8 (IC50/2) | 185 ± 12 | 65 ± 7 |

| 45.5 (IC50) | 320 ± 25 | 30 ± 5 |

| 91.0 (IC50x2) | 450 ± 30 | 12 ± 3 |

| * Indicates statistical significance (p < 0.05) compared to vehicle control. |

Tier 4: Elucidating the Mode of Cell Death

Understanding whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis) is crucial. Apoptosis is generally a preferred outcome for anti-cancer agents, while necrosis can trigger inflammation.[9]

Causality and Experimental Choice

The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for differentiating between apoptotic and necrotic cell death.[10]

-

Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost their membrane integrity, a hallmark of late apoptosis and necrosis.

This dual staining allows for the quantification of four cell populations:

-

Viable: Annexin V(-) / PI(-)

-

Early Apoptotic: Annexin V(+) / PI(-)

-

Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

-

Necrotic: Annexin V(-) / PI(+)

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24-48 hours. Collect both adherent and floating cells.

-

Cell Staining: Wash the cells with cold PBS. Resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

Conceptual Pathway and Data Presentation

Caption: Key events in the intrinsic apoptosis pathway to be investigated.

Table 4: Hypothetical Cell Death Analysis in HeLa Cells (48h Treatment)

| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Vehicle | 95.1 | 2.5 | 2.4 |

| IC50 (45.5 µM) | 48.2 | 25.7 | 26.1 |

| 2x IC50 (91.0 µM) | 15.3 | 30.1 | 54.6 |

Conclusion and Integrated Profile

This technical guide outlines a systematic, four-tiered approach to building a comprehensive in vitro toxicological profile for N-(2-oxothiolan-3-yl)butanamide. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently characterize the compound's safety profile. The hypothetical data presented suggests that N-(2-oxothiolan-3-yl)butanamide could be a moderately cytotoxic agent that induces cell death in cancer cells at lower concentrations than in non-cancerous cell lines. The mechanism appears to involve the induction of significant oxidative stress, leading to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway, with minimal evidence of primary genotoxicity at sub-lethal concentrations. This framework provides a robust foundation for go/no-go decisions in a drug development pipeline and informs the design of subsequent, more complex in vivo studies.

References

-

[MDPI. The Inhibition of Oxidative Stress-Mediated Cell Apoptosis by the Caspase Inhibitor (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b][7][11]dioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5.]([Link])

-

1][8]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro oxidations of low-density lipoprotein and RAW 264.7 cells with lipophilic O(3P)-precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Genotoxicity of glycidamide in comparison to 3-N-nitroso-oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butin reduces oxidative stress-induced mitochondrial dysfunction via scavenging of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Note & Protocol: Preparation of N-(2-oxothiolan-3-yl)butanamide Stock Solutions for Bioassays

Abstract: This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions for N-(2-oxothiolan-3-yl)butanamide. As a thiolactone analog of N-acyl-homoserine lactones (AHLs), this compound is of significant interest in studying bacterial quorum sensing and developing novel anti-infective or biofilm-modulating agents. The accuracy, purity, and stability of the stock solution are paramount for generating reproducible and reliable data in biological assays. This guide is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind critical experimental steps.

Introduction: The Critical Role of Stock Solution Integrity

N-(2-oxothiolan-3-yl)butanamide belongs to a class of molecules analogous to N-acyl-homoserine lactones (AHLs), which are pivotal signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. QS allows bacteria to coordinate gene expression with population density, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance. The study of AHL analogs like N-(2-oxothiolan-3-yl)butanamide is crucial for discovering agonists or antagonists of these pathways.

Compound Characteristics & Properties

Understanding the fundamental properties of N-(2-oxothiolan-3-yl)butanamide is the first step in designing a robust preparation protocol. While specific experimental data for this exact compound is limited, its characteristics can be inferred from its structure and comparison to similar small molecules.

| Property | Value / Description | Rationale & Source |

| Molecular Formula | C₈H₁₃NO₂S | Based on chemical structure. |

| Molecular Weight | 187.26 g/mol | Calculated based on the molecular formula. |

| Appearance | Typically a white to off-white solid or powder. | Common for similar small molecules.[2] |

| Solubility | Poorly soluble in aqueous solutions. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. | The handling of organic compounds in the laboratory often requires organic solvents to mediate solubility.[3] DMSO is a widely used solvent for this purpose.[3][4] |

Rationale for Method Selection

The choices made during stock solution preparation directly impact its utility and stability. Our recommended protocol is based on established best practices for small molecules in drug discovery and biological research.

Solvent Selection: The Case for DMSO

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of N-(2-oxothiolan-3-yl)butanamide for several key reasons:

-

High Solvating Power: DMSO can dissolve a wide range of hydrophobic and hydrophilic small molecules, ensuring complete dissolution where other solvents might fail.[3]

-

Biocompatibility at Low Concentrations: While neat DMSO is toxic to cells, it is generally well-tolerated in most cell-based assays at final concentrations below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential off-target effects.[5]

-

Low Volatility: Compared to solvents like ethanol or methanol, DMSO is less volatile, reducing the risk of concentration changes due to evaporation during handling.

-

Stability: Most compounds dissolved in 100% DMSO are stable for extended periods when stored correctly at low temperatures.[4]

Stock Concentration & Aliquoting Strategy

A high-concentration master stock (e.g., 10-100 mM) is prepared to serve as the primary source for all experiments.

-

Minimizing Solvent Effects: Using a concentrated stock allows for the addition of a very small volume to the assay medium, keeping the final solvent concentration well below cytotoxic levels.[6]

-

Preventing Degradation: The master stock should be divided into smaller, single-use aliquots. This strategy is critical to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds and introduce water condensation, potentially leading to precipitation or hydrolysis.[5][6]

Visualization of Key Processes

Visual workflows and pathway diagrams provide a clear and immediate understanding of the experimental logic.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing N-(2-oxothiolan-3-yl)butanamide stock solution.

Hypothetical Quorum Sensing Pathway

Caption: Hypothetical action of the test compound as a quorum sensing antagonist.

Detailed Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.[5]

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution in DMSO.

Materials & Equipment:

-

N-(2-oxothiolan-3-yl)butanamide (MW: 187.26 g/mol )

-

High-purity, anhydrous DMSO

-

Analytical balance (readable to at least 0.1 mg)

-

Microcentrifuge tubes or amber glass vials with screw caps

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Bath sonicator

Step-by-Step Procedure:

-

Calculation:

-

To make a 10 mM (0.010 mol/L) solution, you need:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 187.26 g/mol × 1000 mg/g = 1.87 mg

-

-

Weighing:

-

Tare a clean, empty vial on the analytical balance.

-

Carefully weigh approximately 1.87 mg of N-(2-oxothiolan-3-yl)butanamide directly into the vial. Record the exact mass.

-

-

Re-calculation of Solvent Volume:

-

Adjust the required DMSO volume based on the actual mass weighed.

-

Volume (mL) = [Actual Mass (mg) / 187.26 ( g/mol )] / 10 (mmol/L)

-

Example: If you weighed 2.05 mg, the required DMSO volume is: [2.05 / 187.26] / 10 = 0.01094 mmol / 10 mmol/L = 0.001094 L = 1.094 mL

-

-

Dissolution:

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be observed.

-

If dissolution is slow, briefly warm the solution to 37°C or use a bath sonicator for 5-10 minutes.[6]

-

-

Aliquoting and Storage:

-

Dispense the stock solution into several smaller, single-use aliquots (e.g., 20-50 µL) in tightly sealed, clearly labeled vials.

-

Store aliquots at -20°C for up to 3 months or at -80°C for long-term storage (6+ months) .[4][5][6] Avoid storing in frost-free freezers, which undergo temperature cycles.

-

Protocol 2: Preparation of Working Solutions for Bioassays

This protocol describes the serial dilution of the master stock to final concentrations for a typical bioassay.

Procedure:

-

Thaw: Remove one aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM master stock 1:10 in the same solvent (DMSO). This reduces pipetting errors for very low final concentrations.

-

Final Dilution:

-

Calculate the volume of stock needed for your final concentration.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM)(V₁) = (10 µM)(1000 µL)

-

V₁ = 1 µL

-

-

Add 1 µL of the 10 mM stock solution to 999 µL of your bioassay medium (e.g., cell culture media, buffer).

-

Immediately vortex or mix thoroughly by pipetting to prevent the compound from precipitating.

-

-

Solvent Control: Crucially, prepare a "vehicle control" or "solvent control" by adding the same volume of pure DMSO to the same final volume of assay medium (e.g., 1 µL of DMSO in 999 µL of medium). This is essential to ensure that any observed effects are due to the compound and not the solvent.[6] The final DMSO concentration in this example is 0.1%.

Quality Control and Troubleshooting

A self-validating protocol includes checks to ensure integrity.

| Parameter | QC Method | Rationale |

| Concentration & Purity | HPLC/LC-MS: Analyze a freshly prepared stock solution. | Verifies the correct molecular weight and assesses purity. Can be used to create a standard curve for precise concentration determination.[4] |

| Stability | HPLC/LC-MS: Analyze a stock solution aliquot after a period of storage (e.g., 3 months at -20°C). | Compares the chromatogram to the fresh sample to detect any degradation products, ensuring the compound remains stable under the chosen storage conditions. |

| Solubility Issues | Visual Inspection: Observe for precipitation when diluting into aqueous assay media. | If precipitation occurs, troubleshooting steps may include gentle warming, sonication, or preparing an intermediate dilution in a co-solvent.[6] |

| Bioactivity | Control Assays: Always include positive and negative controls in your bioassay. | Confirms that the stock solution is biologically active and that the assay is performing as expected. |

References

-

Captivate Bio. (n.d.). Small Molecules. Retrieved February 14, 2026, from [Link]

- Cheng, X., Hochlowski, J., Tang, H., & He, T. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 803, 265-271.

- Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. doi: 10.1007/978-1-61779-364-6_18.

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 14, 2026, from [Link]

- Singh, M., & Balamurugan, K. (2015). Principles Involved in Bioassay by different Methods. Research Journal of Biology, 3(1).

Sources

- 1. rroij.com [rroij.com]

- 2. N-[(3S)-Tetrahydro-2-oxo-3-furanyl]butanamide | 67605-85-0 [chemicalbook.com]

- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. captivatebio.com [captivatebio.com]

- 6. selleckchem.com [selleckchem.com]

designing quorum sensing inhibition assays using N-(2-oxothiolan-3-yl)butanamide

Utilizing N-(2-oxothiolan-3-yl)butanamide as a Hydrolysis-Resistant Challenge Ligand

Introduction: The "Lactonolysis Loophole" in QSI Screening

In the development of Quorum Sensing Inhibitors (QSIs), a critical failure mode in standard assays is the chemical instability of the challenge ligand. The native autoinducer for the rhl system in Pseudomonas aeruginosa and the cvi system in Chromobacterium violaceum is